Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSHBBSIKSZIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a suitable amine with a diketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups, which can further be utilized in various applications .
Scientific Research Applications
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique ring structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity and resulting in various biological effects .
Comparison with Similar Compounds
Key Differences :
- Stereochemical Impact : The (R)- and (S)-enantiomers exhibit divergent reactivity in asymmetric synthesis. For example, the (S)-enantiomer’s use in Epizyme’s indole-carboxamide synthesis underscores its role in forming specific stereochemical environments .
- Cost and Availability : The (R)-enantiomer is commercially standardized, while the (S)-form is less frequently catalogued, reflecting differences in synthetic demand .
Structural Analogues with Modified Ring Systems
Pyrrolo[1,2-a]pyrazine Derivatives
Hydroxy-Substituted Derivatives
- (1R,2R,3S,6aS,7R,8R,9S,12aS)-Hexahydroxyperhydro-dipyrido[1,2-a:1′,2′-d]pyrazine-6,12-dione : A polyhydroxylated derivative with orthorhombic crystal packing (space group P212121, V = 1256.34 ų). Its multiple hydroxyl groups enhance hydrogen-bonding capacity, making it suitable for crystallographic studies .
Functional and Industrial Relevance
- Synthetic Utility : The hydrochloride salt’s stability under acidic conditions makes it preferable for coupling reactions, as seen in Epizyme’s protocol using prep-HPLC (XBridge Shield RP18 column, 25–42% ACN gradient) .
Biological Activity
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system comprising both pyridine and pyrazine structures. Its molecular formula is with a molecular weight of 154.21 g/mol. The compound's structural uniqueness contributes to its diverse biological activity, making it a subject of interest for drug development and materials science.
| Property | Value |
|---|---|
| CAS Number | 151665-85-9 |
| Molecular Formula | C8H15ClN2O |
| Molecular Weight | 154.21 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can inhibit their activity, thereby influencing various biochemical pathways relevant to disease processes.
Potential Biological Activities
- Antiviral Activity : Research indicates that analogs of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one show promise as inhibitors of viral replication. For instance, compounds have been identified that inhibit the hepatitis C virus (HCV) NS5B polymerase with IC50 values below 10 nM, demonstrating significant antiviral potential .
- Antimicrobial Properties : Studies have suggested that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections .
- Neuroprotective Effects : Given its structural similarities with other neuroactive compounds, this compound is being investigated for potential neuroprotective effects against neurodegenerative disorders .
Study on Antiviral Activity
A study published in PubMed examined the inhibitory effects of hexahydro-pyrrolo- and hexahydro-1H-pyrido[1,2-b]pyridazin-2-one analogs on HCV NS5B polymerase. Among the tested compounds, one analog displayed potent inhibitory activity with an IC50 value of less than 10 nM and good stability in human liver microsomes .
Research on Antimicrobial Activity
In another study focusing on similar heterocyclic compounds, several derivatives exhibited notable antimicrobial properties against various pathogens. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | 117810-52-3 | Fused pyrrole and pyrazine rings | Different heterocyclic structure |
| (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | 151763-89-2 | Chiral center presence | Enantiomeric variation |
| Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride | 1187385-53-0 | Hydrochloride salt form | Increased solubility in aqueous solutions |
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride?
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry. For example, asymmetric hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes) can yield enantiomerically enriched intermediates. Post-synthesis purification via chiral HPLC or crystallization with enantiopure counterions (e.g., tartaric acid) is critical to isolate the desired (R)- or (S)-enantiomers . Characterization of stereochemistry should combine polarimetry, circular dichroism (CD), and X-ray crystallography to confirm absolute configuration .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Structural validation involves multi-technique approaches:
- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry (e.g., orthorhombic crystal system with space group P222 observed in related compounds) .
- NMR spectroscopy : Use H-C HSQC and NOESY to confirm connectivity and spatial arrangement. For example, coupling constants in H NMR distinguish axial/equatorial protons in the pyrido-pyrazine ring .
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO·HCl, [M+H] = 177.07) .
Advanced: What experimental design considerations are critical when studying structure-activity relationships (SAR) of this compound in kinase inhibition?
Methodological Answer:
- Targeted substitutions : Modify the pyrido-pyrazine core with halogens (e.g., fluoro at position 6) or alkyl groups (e.g., methyl at position 2) to assess steric/electronic effects on binding affinity .
- Biological assays : Use in vitro kinase profiling (e.g., PI3Kα/β/γ isoforms) with ATP-competitive assays and cellular IC determinations. Pair with crystallographic data of inhibitor-enzyme complexes to map binding interactions .
- Control for stereochemistry : Compare (R)- and (S)-enantiomers to isolate stereochemical contributions to activity .
Advanced: How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?
Methodological Answer:
- Solubility enhancement : Test co-solvents (e.g., PEG-400), cyclodextrin inclusion complexes, or salt forms (e.g., mesylate vs. hydrochloride). Monitor pH-dependent solubility using shake-flask methods .
- Bioavailability optimization : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies in rodent models. Adjust formulation (e.g., nanoemulsions) to improve AUC and C .
- Data reconciliation : Use multivariate analysis to isolate variables (e.g., particle size, crystallinity) affecting dissolution rates .
Advanced: What analytical methods are recommended for detecting residual solvents and impurities in GMP-compliant synthesis?
Methodological Answer:
- GC-MS headspace analysis : Quantify Class 2/3 solvents (e.g., acetonitrile, DCM) per ICH Q3C guidelines. Use internal standards (e.g., 1,2-dichloroethane) for calibration .
- HPLC-UV/ELSD : Monitor process-related impurities (e.g., des-chloro byproducts) with a C18 column and ammonium acetate buffer (pH 6.5). Gradient elution (5–95% acetonitrile) optimizes separation .
- LC-MS/MS : Identify trace genotoxic impurities (e.g., alkylating agents) at ppm levels using MRM transitions .
Basic: What are the key stability-indicating parameters for this compound under accelerated storage conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the pyrazinone ring) .
- Stability-indicating assays : Use HPLC with photodiode array detection to track main peak purity and quantify degradation products (e.g., open-ring derivatives) .
- Long-term storage : Store at –20°C in amber vials under nitrogen to prevent oxidation and photolysis .
Advanced: How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- In silico predictors : Use QSAR models (e.g., AlogP, topological polar surface area) to prioritize derivatives with logP 2–4 and TPSA <90 Ų, which correlate with BBB permeability .
- Molecular dynamics simulations : Simulate interactions with P-glycoprotein (P-gp) to avoid efflux. Docking studies with the P-gp binding pocket can identify structural liabilities .
- In vitro validation : Perform MDCK-MDR1 assays to measure efflux ratios and adjust substituents (e.g., reduce hydrogen bond donors) .
Advanced: What strategies mitigate racemization during scale-up of enantiopure this compound?
Methodological Answer:
- Process optimization : Avoid high temperatures (>80°C) and protic solvents (e.g., methanol) during amide coupling or cyclization steps .
- In-line monitoring : Use PAT tools (e.g., FTIR or Raman spectroscopy) to detect early racemization. Adjust pH in real-time to maintain mild acidic conditions (pH 4–6) .
- Crystallization control : Seed with enantiopure crystals to suppress spontaneous nucleation of the opposite enantiomer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
